molecular formula C7H8N2O B1496176 4-Acetylpyridine oxime CAS No. 1194-99-6

4-Acetylpyridine oxime

Cat. No.: B1496176
CAS No.: 1194-99-6
M. Wt: 136.15 g/mol
InChI Key: OZJWWTXSMXGPMI-TWGQIWQCSA-N
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Description

4-Acetylpyridine oxime is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63918. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Acetylpyridine oxime plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as a reactivator. This interaction is crucial in the context of organophosphate poisoning, where acetylcholinesterase is inhibited. The reactivation of this enzyme by this compound helps restore its normal function, thereby mitigating the toxic effects of organophosphates .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neural cells, it has been shown to influence cell signaling pathways by modulating the activity of acetylcholinesterase. This modulation can lead to changes in neurotransmitter levels, affecting neural communication and function. Additionally, this compound has been observed to impact gene expression and cellular metabolism, particularly in liver and kidney cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, facilitating the reactivation of the enzyme. This binding interaction is characterized by the formation of a covalent bond between the oxime group and the phosphorylated serine residue in the enzyme’s active site. This covalent bond formation leads to the cleavage of the phosphate group, thereby restoring the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, particularly in neural cells. These changes include alterations in cell signaling pathways and gene expression, which can have long-term implications for cellular health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively reactivate acetylcholinesterase without causing significant adverse effects. At higher doses, toxic effects have been observed, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the detoxification of organophosphates. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the organism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of the compound within specific tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its biochemical effects. The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in the cytoplasm allows it to interact with various enzymes and proteins, influencing cellular function .

Properties

IUPAC Name

(NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJWWTXSMXGPMI-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-99-6
Record name Ethanone, oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ACETYLPYRIDINE OXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 7.64 g. (110 mmole) of hydroxylamine hydrochloride in 150 ml. of methyl alcohol were added 5.94 g. (110 mmole) of sodium methylate and the mixture was stirred at room temperature for 10 minutes. A solution of 12.11 g. (110 mmoles) of 4-acetylpyridine in 50 ml. of methyl alcohol was added dropwise over 3 minutes and the reaction mixture was stirred at room temperature for 3 hours and at the reflux temperature for 2.5 hours. After the mixture had cooled, the precipitate of sodium chloride was separated by filtration and the filtrate was concentrated by evaporation to one-half of the original volume. The concentrate was diluted with 50 ml. of water and the solution concentrated to a volume of about 100 ml. This concentrate was chilled in an ice bath for 30 minutes and the precipitate of the oxime was separated by filtration in the cold. There were obtained 8.38 g. (61.5% yield) of 4-acetylpyridine oxime.
Quantity
110 mmol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
110 mmol
Type
reactant
Reaction Step Two
Quantity
110 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-acetylpyridine oxime and how is it typically synthesized?

A1: this compound (APO) is an organic compound with the molecular formula C7H8N2O. Its structure consists of a pyridine ring substituted at the 4-position with an acetyl group, which further bears an oxime group.

Q2: What are the antimicrobial properties of this compound and how have these been investigated?

A: Research has demonstrated that this compound exhibits significant antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. [] This activity has been assessed through studies involving the incorporation of APO into terpolymers. Notably, terpolymers synthesized from APO, 4-hydroxyacetophenone/4-hydroxybenzaldehyde, and formaldehyde displayed potent inhibitory effects on the growth of various microorganisms. []

Q3: What is known about the thermal stability of this compound-based polymers?

A: The thermal stability of terpolymers incorporating this compound has been investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [] These studies provide insights into the degradation behavior of these polymers at different temperatures. The activation energy (Ea) values for thermal decomposition, determined using the isoconversional Flynn–Wall–Ozawa method, offer valuable information about the energy barrier that needs to be overcome for the degradation process to occur. [] This information is crucial for understanding the temperature range within which these polymers can be used effectively.

Q4: Are there any computational studies on this compound derivatives and their potential applications?

A: Yes, molecular docking studies have been conducted on this compound derivatives to explore their potential as acetylcholinesterase ligands. [] These computational studies provide insights into the binding interactions between these compounds and the enzyme, offering valuable information for the development of novel therapeutic agents.

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